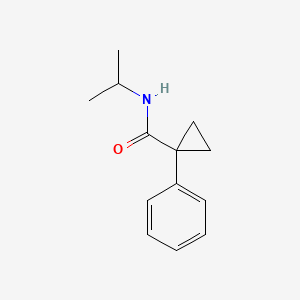
1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-N-propan-2-ylcyclopropane-1-carboxamide, also known as PPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. In drug discovery, 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide has been used as a scaffold for the design of new compounds with improved pharmacological properties. In neuroscience, 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide has been investigated for its potential as a modulator of the endocannabinoid system, which plays a crucial role in various physiological processes.
作用机制
The mechanism of action of 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve the modulation of the endocannabinoid system. Specifically, 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide has been shown to act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids such as anandamide. By inhibiting FAAH, 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide increases the levels of endocannabinoids in the brain, leading to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. These effects are believed to be mediated by the modulation of the endocannabinoid system, as discussed above. In addition, 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide is its versatility as a scaffold for the design of new compounds. 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide can be easily modified to introduce various functional groups, allowing for the optimization of its pharmacological properties. However, one of the limitations of 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
未来方向
There are several potential future directions for the study of 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide. One area of interest is the development of new 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide-based compounds with improved pharmacological properties, such as increased potency or selectivity. Another area of interest is the investigation of the role of the endocannabinoid system in various physiological processes, such as pain, inflammation, and mood regulation. Finally, the potential use of 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide as a tool for studying the endocannabinoid system in vivo should be explored further.
合成方法
1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide can be synthesized through a multi-step process that involves the reaction of cyclopropanecarboxylic acid with phenylmagnesium bromide, followed by the addition of isopropylamine. The resulting product is then purified through recrystallization, yielding 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide as a white crystalline solid.
属性
IUPAC Name |
1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(2)14-12(15)13(8-9-13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRRLIBHCRJMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7473982.png)
![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)
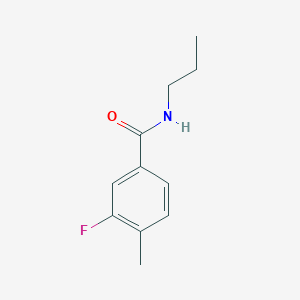
![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)
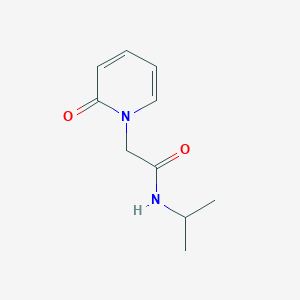
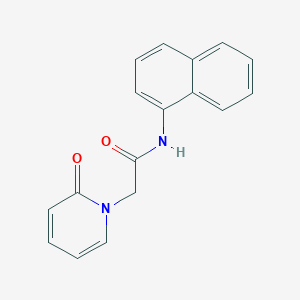
![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)
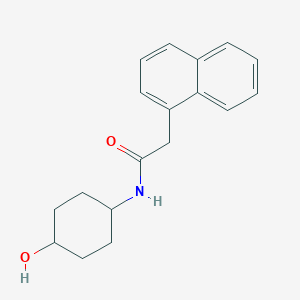
![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)

![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)
![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)